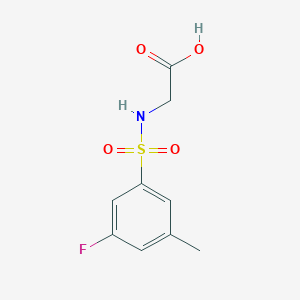

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid

Description

Properties

IUPAC Name |

2-[(3-fluoro-5-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-6-2-7(10)4-8(3-6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSFEUZCYRHVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)NCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242236 | |

| Record name | Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803583-52-9 | |

| Record name | Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(3-fluoro-5-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation and Sulfonyl Chloride Formation

A key initial step involves sulfonation of a fluoromethyl-substituted aromatic compound (e.g., 3-fluoro-5-methylbenzene derivative) using chlorosulfonic acid in an organic solvent such as chlorobenzene or dichloromethane. This step produces the corresponding sulfonyl chloride intermediate.

-

- Temperature: 100–150 °C

- Stirring speed: 800–1000 rpm

- Solvent: chlorobenzene, dichloromethane, trichloromethane, or a mixture with carbon tetrachloride

- Molar ratio of substrate to chlorosulfonic acid: approximately 1:1.2–1.5

-

- Washing with water (0.3–0.4 volume relative to solvent) multiple times to remove excess acid and impurities

- Separation and concentration of organic phase to isolate sulfonyl chloride

This approach is adapted from similar methods used for preparing 2-methyl-5-nitrobenzenesulfonyl chloride, which shares structural similarity with the target compound's aromatic core.

Reduction and Amination to Sulfonamide

The sulfonyl chloride intermediate undergoes hydrogenation or catalytic amination to form the sulfonamide:

-

- Palladium on carbon (Pd/C)

- Palladium hydroxide on carbon

- Raney nickel

-

- Solvents: methanol, ethanol, isopropanol, ethylene glycol, ethyl acetate, acetone, tetrahydrofuran, or acetonitrile

- Temperature: 0–150 °C

- Pressure: 0.1–2.0 MPa (hydrogen atmosphere)

- Reaction time: 3–24 hours

-

- The sulfonyl chloride is placed in a hydrogenation reactor with catalyst and ammonia water.

- Reaction proceeds under controlled temperature and pressure.

- After reaction, the mixture is washed with water, separated, concentrated, and purified by ethanol washing and triethylamine treatment to yield the sulfonamide.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| Sulfonation | 3-fluoro-5-methylbenzene derivative, chlorosulfonic acid | 100–150 °C, 800–1000 rpm, organic solvent (chlorobenzene, DCM) | Molar ratio substrate:acid = 1:1.2–1.5 |

| Sulfonyl chloride isolation | Water washing, organic phase separation | Room temperature, multiple washes | Removes excess acid and impurities |

| Hydrogenation/Amination | Sulfonyl chloride, Pd/C or Raney Ni, ammonia water, solvent (MeOH, EtOH, etc.) | 0–150 °C, 0.1–2.0 MPa H2 pressure, 3–24 h | Catalyst choice affects yield and purity |

| Purification | Ethanol wash, triethylamine treatment | Ambient temperature | Enhances purity of sulfonamide product |

| Coupling with acetic acid | Glycine or derivative, coupling agents | Mild conditions, e.g., room temperature to 50 °C | Standard amide bond formation methods |

Research Findings and Considerations

- Purity and Yield: The sulfonation step using chlorosulfonic acid is highly efficient with minimal byproducts due to high activity and selectivity of chlorosulfonic acid.

- Catalyst Selection: Pd/C and Raney nickel catalysts provide effective hydrogenation with good selectivity for sulfonamide formation.

- Solvent Effects: Choice of solvent in hydrogenation influences reaction rate and side product formation; methanol and ethanol are preferred for cleaner reactions.

- Reaction Time and Temperature: Prolonged reaction times ensure complete conversion but must be balanced against potential decomposition or side reactions.

- Industrial Viability: The described methods are scalable and suitable for industrial production due to straightforward reaction steps and purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzenesulfonamidoacetic acids.

Scientific Research Applications

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorine atom enhances the compound’s stability and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic Acid (CAS: 1240527-08-5)

- Core Structure : Benzofuran ring fused with a dihydrofuran moiety, substituted with a sulfonamido-acetic acid group at the 5-position .

- Key Differences :

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid

- Core Structure : Benzofuran ring with a fluorine atom at the 5-position and an ethylsulfanyl group at the 3-position, linked to an acetic acid .

- The acetic acid is directly attached to the benzofuran ring, whereas the target compound’s acetic acid is connected via a sulfonamide bridge .

2-[2,4-Difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic Acid

- Core Structure: Phenoxy-acetic acid with multiple fluorine atoms and a substituted phenyl group .

- Key Differences: The difluoro substitution and extended aromatic system may enhance halogen bonding but reduce solubility.

Physicochemical Properties

| Compound Name | Molecular Weight | CAS Number | Substituents | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid | 257.27 | 1803603-57-7 | -SO₂NH-CH₂COOH, -F, -CH₃ | 1.2 | ~10 (PBS) |

| 2-(1,3-Dihydro-2-benzofuran-5-sulfonamido)acetic acid | 257.27 | 1240527-08-5 | Benzofuran, -SO₂NH-CH₂COOH | 0.8 | ~15 (DMSO) |

| 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid | 284.30 | N/A | Benzofuran, -S-C₂H₅, -F, -CH₂COOH | 2.5 | ~5 (Ethanol) |

| 2-[2,4-Difluoro-3-[(2-fluoro-5-phenyl-phenyl)methylamino]phenoxy]acetic acid | 402.35 | N/A | -OCH₂COOH, -F (x2), -Ph | 3.0 | <1 (Water) |

*Predicted using fragment-based methods.

Crystallographic and Structural Insights

- Target Compound: No crystallographic data available, but analogous sulfonamides (e.g., benzofuran derivatives) form hydrogen-bonded dimers via carboxylic acid groups, stabilizing crystal lattices .

- Benzofuran Derivatives : Exhibit π-π stacking between aromatic rings and O-H⋯O hydrogen bonds, influencing solid-state packing and solubility .

Biological Activity

Overview

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid is a sulfonamide derivative with the molecular formula C₉H₁₀FNO₄S and a molecular weight of 247.24 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor modulation.

The synthesis of 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid typically involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with glycine in the presence of a base like sodium hydroxide. This method ensures high purity and yield of the desired product through controlled reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzyme activity. Additionally, the presence of fluorine enhances the compound's stability and binding affinity, making it a valuable candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid can inhibit various enzymes involved in metabolic pathways. The sulfonamide moiety is known to interfere with enzyme function by mimicking substrate structures, which can lead to reduced enzymatic activity.

Antimicrobial Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. The mechanism likely involves disruption of bacterial metabolic processes through enzyme inhibition, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid may possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory responses, although detailed studies are needed to confirm these effects specifically for this compound.

Cytotoxic Activity

A study evaluated the cytotoxic effects of related compounds on cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compounds demonstrated varying degrees of cytotoxicity, with some derivatives exhibiting IC50 values as low as 5 µM against these cell lines . While specific data on 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid's cytotoxicity is limited, its structural similarities suggest potential efficacy.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HCT-116 | 3.6 | 6.4 |

| Compound B | MCF-7 | 4.5 | 1.7 |

| Compound C | HeLa | 5.5 | Not specified |

Apoptosis Induction

Further investigations into apoptosis induction revealed that compounds structurally related to 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid could induce apoptosis in cancer cells through mechanisms independent of p53 pathways. Flow cytometry analysis showed a concentration-dependent increase in apoptotic cells when treated with these compounds .

Comparative Analysis with Similar Compounds

2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid can be compared with other halogenated benzenesulfonamides:

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| 2-(3-Chloro-5-methylbenzenesulfonamido)acetic acid | Chlorine | Moderate enzyme inhibition |

| 2-(3-Bromo-5-methylbenzenesulfonamido)acetic acid | Bromine | High cytotoxicity |

| 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid | Fluorine | Potentially high stability & bioactivity |

The unique presence of fluorine in 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid may enhance its metabolic stability and bioavailability compared to its chloro and bromo counterparts, suggesting it could be more effective in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(3-Fluoro-5-methylbenzenesulfonamido)acetic acid, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a sulfonylation reaction between 3-fluoro-5-methylbenzenesulfonyl chloride and glycine derivatives (e.g., ethyl glycinate) under basic conditions (pH 8–10) to form the sulfonamide intermediate.

- Step 2 : Hydrolyze the ester group using alkaline conditions (e.g., NaOH/ethanol) to yield the acetic acid moiety. Similar hydrolysis methods are validated for structurally related benzo-furan acetic acid derivatives .

- Purification : Recrystallize using polar aprotic solvents (e.g., DMSO/water mixtures) to remove unreacted starting materials. Monitor purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing fluorinated sulfonamido derivatives?

- LC-MS/MS : Use electrospray ionization (ESI) in negative mode to detect trace impurities (e.g., dehalogenated byproducts). This aligns with PFAS analysis protocols, where fluorinated compounds require high sensitivity .

- High-Resolution NMR : NMR (470 MHz) identifies substitution patterns (e.g., meta-fluorine vs. ortho-fluorine). For example, 3-fluoro-4-methylbenzoic acid derivatives show distinct shifts at δ -112 to -118 ppm .

- X-ray Diffraction : Resolves molecular conformation and hydrogen-bonding networks. In related structures, carboxyl groups form O–H···O dimers, influencing crystallinity .

Advanced Research Questions

Q. How can computational modeling streamline reaction optimization for this compound?

- Approach :

- Use quantum chemical software (e.g., Gaussian) to simulate reaction pathways. Calculate transition states for sulfonylation and hydrolysis steps to identify energy barriers.

- Apply ICReDD’s methodology: Combine computed reaction coordinates with experimental screening (e.g., solvent/base combinations) to reduce optimization time .

Q. How to resolve contradictions between observed NMR shifts and computational predictions?

- Root Cause : Fluorine’s electronegativity distorts electron density, causing unexpected shifts. Solvent effects (e.g., DMSO vs. CDCl) further complicate predictions.

- Solution :

- Perform hybrid DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for DMSO). Compare with experimental NMR to calibrate computational parameters .

- Use variable-temperature NMR to assess conformational dynamics (e.g., rotamers in the sulfonamide group) .

Q. What strategies improve crystallization of fluorinated sulfonamido-acetic acid derivatives?

- Key Factors :

- Hydrogen Bonding : Design molecules with strong intermolecular interactions (e.g., carboxyl dimerization). In crystal structures, O–H···O bonds create centrosymmetric dimers, enabling stable packing .

- Solvent Selection : Test mixed solvents (e.g., acetone/hexane) to modulate solubility. For 3-fluoro-4-methylbenzoic acid, mp 169–171°C indicates high crystallinity .

Q. How to assess bioactivity while ensuring reproducibility in fluorinated compound studies?

- Quality Control :

- Ensure ≥98% purity via HPLC (retention time ±0.1 min) and mass spectrometry. Reference COA and SDS documentation for batch consistency .

- Assay Design :

- Include fluorinated controls (e.g., 5-fluoro-2-hydroxybenzoic acid) to isolate fluorine’s electronic effects .

- Use dose-response curves (3 replicates) and calculate IC via nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.